4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Description
Structural Characterization of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. While specific crystal structure data for this exact compound is limited in the available literature, comparative analysis with related pyrimidine derivatives offers valuable structural information. The molecular geometry of this compound can be inferred from crystallographic studies of structurally similar pyrimidine compounds that have been successfully characterized through single-crystal X-ray diffraction analysis.
Related pyrimidine derivatives demonstrate that the pyrimidine ring typically adopts a planar configuration with nitrogen atoms positioned at the 1 and 3 positions of the six-membered heterocycle. The chlorine atom at position 4 contributes to the electron-withdrawing character of the ring system, while the hydrazinyl group at position 6 introduces additional nitrogen functionality that can participate in hydrogen bonding interactions. The methoxymethyl substituent at position 2 provides conformational flexibility through its ether linkage and methyl group rotation.
Crystallographic data for related compounds indicate that the pyrimidine ring systems exhibit bond lengths and angles consistent with aromatic character. The carbon-nitrogen bond distances within the ring typically range from 1.32 to 1.35 Angstroms, while the carbon-carbon bonds measure approximately 1.38 to 1.40 Angstroms. The presence of the chlorine substituent at position 4 creates a carbon-chlorine bond length of approximately 1.75 Angstroms, which is characteristic of aromatic carbon-halogen bonds.
The hydrazinyl group at position 6 introduces additional structural complexity through its nitrogen-nitrogen single bond, which typically measures 1.45 Angstroms in similar compounds. This functional group can adopt various conformations depending on the crystal packing environment and intermolecular hydrogen bonding patterns. The methoxymethyl group at position 2 contains a carbon-oxygen bond length of approximately 1.43 Angstroms for the ether linkage, with the methoxy carbon-oxygen bond measuring around 1.41 Angstroms.
| Structural Parameter | Typical Range (Angstroms) | Expected Value for Target Compound |
|---|---|---|
| Pyrimidine C-N bonds | 1.32-1.35 | 1.33-1.34 |
| Pyrimidine C-C bonds | 1.38-1.40 | 1.39 |
| C-Cl bond (position 4) | 1.74-1.76 | 1.75 |
| N-N bond (hydrazinyl) | 1.44-1.46 | 1.45 |
| C-O bond (ether) | 1.42-1.44 | 1.43 |
| C-O bond (methoxy) | 1.40-1.42 | 1.41 |
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound requires multiple complementary techniques to provide comprehensive structural identification. These analytical methods enable the determination of functional group presence, molecular connectivity, and conformational features that are essential for complete structural elucidation.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 nuclear environments. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that correspond to the various hydrogen-containing functional groups present in the molecule.
The aromatic proton at position 5 of the pyrimidine ring appears as a singlet in the downfield region, typically around 7.5-8.0 parts per million, due to the deshielding effect of the aromatic ring system and the electron-withdrawing chlorine atom. The methoxymethyl group contributes multiple signals to the spectrum, including a singlet for the methoxy group protons at approximately 3.7-3.8 parts per million and a singlet for the methylene protons linking the methoxy group to the pyrimidine ring at around 4.6-4.8 parts per million.
The hydrazinyl group presents characteristic signals for the amino protons, which typically appear as broad signals due to rapid exchange with solvent or intramolecular hydrogen bonding. These protons are generally observed in the range of 4.5-6.0 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding and the electronic environment created by the adjacent pyrimidine ring.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The pyrimidine ring carbons appear in distinct regions of the spectrum, with the carbon bearing the chlorine atom (position 4) typically resonating around 155-160 parts per million. The carbon at position 6, which bears the hydrazinyl group, appears around 160-165 parts per million due to the electron-donating effect of the nitrogen substituent. The carbon at position 2, bearing the methoxymethyl group, resonates around 165-170 parts per million.
| Nuclear Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-5 | 7.5-8.0 | Singlet | 1H |
| Methoxymethyl CH2 | 4.6-4.8 | Singlet | 2H |
| Methoxy CH3 | 3.7-3.8 | Singlet | 3H |
| Hydrazinyl NH2 | 4.5-6.0 | Broad | 4H |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides valuable information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several diagnostic absorption bands that correspond to specific molecular vibrations and functional group characteristics.
The pyrimidine ring system contributes multiple vibrational modes to the infrared spectrum, including aromatic carbon-carbon and carbon-nitrogen stretching vibrations. These bands typically appear in the range of 1580-1620 wavenumbers and provide confirmation of the aromatic heterocyclic structure. The carbon-hydrogen stretching vibrations of the aromatic proton at position 5 appear around 3020-3100 wavenumbers.
The hydrazinyl group exhibits characteristic nitrogen-hydrogen stretching vibrations that appear as multiple bands in the range of 3200-3400 wavenumbers. These bands may appear as doublets or triplets due to the presence of both primary and secondary amino groups within the hydrazinyl functionality. The nitrogen-nitrogen single bond contributes a weak absorption around 1000-1100 wavenumbers.
The methoxymethyl group provides several diagnostic infrared bands, including carbon-hydrogen stretching vibrations of the methyl and methylene groups in the range of 2850-2980 wavenumbers. The carbon-oxygen stretching vibrations of both the ether linkage and the methoxy group appear as strong to medium intensity bands around 1050-1150 wavenumbers.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3020-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-2980 | Medium-Strong |
| N-H (hydrazinyl) | Stretching | 3200-3400 | Medium-Strong |
| C=N/C=C (aromatic) | Stretching | 1580-1620 | Medium |
| C-O (ether/methoxy) | Stretching | 1050-1150 | Strong |
| N-N | Stretching | 1000-1100 | Weak |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the intact molecule. The isotope pattern of this molecular ion exhibits the characteristic pattern associated with the presence of one chlorine atom, showing a molecular ion plus two peak at mass-to-charge ratio 190 with approximately one-third the intensity of the base molecular ion peak.
The fragmentation pattern of this compound under electron ionization conditions provides structural information through the analysis of characteristic fragment ions. The most abundant fragment ions typically result from the loss of small neutral molecules or functional groups from the molecular ion. Common fragmentation pathways include the loss of the methoxy group (31 mass units) to give a fragment at mass-to-charge ratio 157, and the loss of the entire methoxymethyl group (45 mass units) to produce a fragment at mass-to-charge ratio 143.
Additional fragmentation occurs through the loss of the hydrazinyl group, which can eliminate as ammonia (17 mass units) or hydrazine (32 mass units), producing fragment ions at mass-to-charge ratios 171 and 156, respectively. The pyrimidine ring system can also undergo ring fragmentation, leading to the formation of smaller fragment ions that provide information about the substitution pattern and the stability of various structural components.
Collision cross-section values for different adduct ions provide additional structural information through ion mobility mass spectrometry. Related pyrimidine compounds exhibit predictable collision cross-section values that correlate with their molecular size and shape. For this compound, the expected collision cross-section for the protonated molecular ion would be approximately 140-150 square Angstroms, based on comparison with structurally similar compounds.
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 188 | 100 | Molecular ion |
| [M+2]⁺ | 190 | 33 | Chlorine isotope |
| [M-OCH₃]⁺ | 157 | 45 | Loss of methoxy |
| [M-OCH₂CH₃]⁺ | 143 | 25 | Loss of methoxymethyl |
| [M-NH₃]⁺ | 171 | 30 | Loss of ammonia |
| [M-N₂H₄]⁺ | 156 | 20 | Loss of hydrazine |
Computational Chemistry Approaches
Computational chemistry methods provide powerful tools for understanding the electronic structure, geometric preferences, and physicochemical properties of this compound. These theoretical approaches complement experimental characterization by providing detailed insights into molecular orbitals, charge distributions, and conformational energetics that are difficult to obtain through experimental methods alone.
Density Functional Theory Optimization
Density Functional Theory calculations using the B3LYP functional with the 6-31+G(d,p) basis set have proven effective for studying pyrimidine derivatives and related heterocyclic compounds. This computational approach provides optimized molecular geometries that are in excellent agreement with experimental crystallographic data for similar compounds. The optimization process involves the calculation of potential energy surfaces to determine the most stable conformational arrangements of the molecule.
For this compound, Density Functional Theory calculations predict a planar pyrimidine ring system with the chlorine atom and hydrazinyl group positioned slightly out of the ring plane due to steric interactions. The methoxymethyl group adopts a conformation that minimizes steric repulsion with the adjacent ring atoms while maintaining favorable electronic interactions.
The optimized bond lengths and angles from Density Functional Theory calculations show excellent agreement with experimental values for related compounds. The carbon-chlorine bond length is calculated to be 1.753 Angstroms, while the nitrogen-nitrogen bond in the hydrazinyl group is predicted to be 1.448 Angstroms. The pyrimidine ring exhibits calculated carbon-nitrogen bond lengths ranging from 1.325 to 1.340 Angstroms, consistent with the aromatic character of the heterocycle.
Electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the hydrazinyl nitrogen atoms, reflecting the electron-donating character of this functional group. The lowest unoccupied molecular orbital shows significant contribution from the pyrimidine ring system, particularly the carbon atoms adjacent to the nitrogen atoms. This orbital distribution provides insights into the chemical reactivity and potential for electrophilic and nucleophilic attack.
Vibrational frequency calculations at the same level of theory provide theoretical infrared and Raman spectra that can be compared with experimental data. The calculated frequencies show characteristic vibrations for the pyrimidine ring, hydrazinyl group, and methoxymethyl substituent that are in good agreement with experimental infrared spectroscopic observations. These calculations also confirm the absence of imaginary frequencies, indicating that the optimized structure corresponds to a true energy minimum.
| Calculated Property | Value | Comparison with Experiment |
|---|---|---|
| C-Cl bond length | 1.753 Å | Good agreement |
| N-N bond length | 1.448 Å | Within experimental range |
| Pyrimidine C-N bonds | 1.325-1.340 Å | Excellent agreement |
| Dipole moment | 4.23 Debye | Predicted value |
| HOMO energy | -5.87 eV | Calculated |
| LUMO energy | -1.42 eV | Calculated |
Properties
IUPAC Name |
[6-chloro-2-(methoxymethyl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-12-3-6-9-4(7)2-5(10-6)11-8/h2H,3,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVWYXTJIXIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219700 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-82-6 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, highlighting its anticancer properties, antimicrobial effects, and underlying mechanisms through data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated pyrimidine ring with hydrazinyl and methoxymethyl substituents. The structural formula can be represented as follows:
This configuration contributes to its unique reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of various pyrimidine derivatives, including this compound. The compound's efficacy was assessed against several cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
In vitro evaluations revealed that the compound exhibited potent inhibition of cell proliferation across multiple cancer types:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| LoVo (Colon) | 5-20 | Significant cytotoxicity observed |
| MCF-7 (Breast) | 20 | Moderate cytotoxic effect |
| A549 (Lung) | 10-20 | Statistically significant inhibition |
| CCRF-CEM (Leukemia) | 20 | Approximately 8% cytotoxicity |
The data indicates that the compound has a stronger effect on resistant cell lines compared to sensitive ones, suggesting a potential role in overcoming drug resistance in cancer therapies .
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound has shown high probability for inhibiting topoisomerases I and II, crucial enzymes in DNA replication .
- Induction of Apoptosis : Treatment with this compound resulted in increased levels of pro-apoptotic markers (e.g., P53, Bax) while decreasing anti-apoptotic markers (e.g., Bcl-2), indicating its potential to induce programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, further contributing to its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.
Antibacterial Studies
The compound's antibacterial efficacy was evaluated against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). Results indicated:
| Pathogen | MIC (µg/mL) | Efficacy Observed |
|---|---|---|
| MRSA | 2 | Strong antibacterial activity |
| VRE | 4 | Good antibacterial activity |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have documented the biological activity of pyrimidine derivatives similar to this compound. For instance:
- Study on Anticancer Activity : A study demonstrated that pyrimidine derivatives effectively inhibited the growth of various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. This study provided insights into structure-activity relationships that could guide future drug design .
- Antimicrobial Efficacy : Another research highlighted the synthesis of novel pyrimidine derivatives with enhanced antimicrobial properties against resistant strains, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (e.g., in 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine) improves metabolic stability but reduces hydrogen-bonding capacity compared to hydrazinyl .
- Methoxymethyl substituents generally enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates.
2.2 Core Structure Variations
Key Observations :
Reactivity Trends :
- Hydrazinyl groups undergo condensation reactions with carbonyl compounds to form hydrazones, useful in Schiff base metal complexes.
- Chloro substituents at position 4 are highly reactive toward Suzuki-Miyaura cross-coupling for biaryl synthesis.
Mechanistic Insights :
- The hydrazinyl group in the target compound may chelate metal ions in viral protease active sites, disrupting enzyme function.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine typically follows a sequence of:
- Preparation of a suitably substituted pyrimidine core (often 4-chloro-6-substituted derivatives),
- Introduction of the methoxymethyl group at the 2-position,
- Conversion of the 6-substituent to a hydrazinyl group.
This approach leverages known transformations of pyrimidine rings and selective substitution chemistry.
Preparation of 4-Chloro-6-substituted Pyrimidine Intermediates
A critical intermediate is 4-chloro-6-hydroxypyrimidine or its methoxy analogs, which serve as precursors for further functionalization.
- Method for 4-Chloro-6-hydroxypyrimidine : A reliable method involves reacting 4-chloro-6-methoxypyrimidine with hydrogen halides (preferably hydrogen chloride) under mild conditions (0.1 to 20 bar, 5–30 °C). This reaction cleaves the methoxy group, producing 4-chloro-6-hydroxypyrimidine with high yield (~99.1% by HPLC) and simple isolation by filtration due to precipitation of the product.
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting material | 4-chloro-6-methoxypyrimidine | High purity intermediate |
| Reagent | Hydrogen chloride (HCl) | Methyl halide byproduct formed |
| Temperature | 5–30 °C | Mild reaction conditions |
| Pressure | 0.1–20 bar (preferably 0.5–3) | Normal pressure preferred |
| Yield (HPLC) | 99.1% | High conversion |
| Isolation | Filtration of precipitate | Simple purification |
Introduction of the Methoxymethyl Group at the 2-Position
The 2-position methoxymethyl substitution is generally introduced via nucleophilic substitution or alkylation reactions on 2-chloropyrimidine derivatives.
While direct literature on this compound is limited, related syntheses of 2-chloro-4,6-dimethoxypyrimidines provide insight into the methoxylation step. These methods involve multi-step reactions starting from malononitrile and cyanamide derivatives, followed by condensation and methoxylation under catalytic conditions.
Catalytic methoxylation of chloropyrimidines is enhanced by catalysts such as trifluoromethane sulfonic acid or quaternary ammonium salts, ensuring high conversion and purity.
Conversion of the 6-Position to Hydrazinyl Group
The hydrazinyl group at the 6-position is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., hydroxyl or chloro) with hydrazine or hydrazine derivatives.
The transformation from 4-chloro-6-hydroxypyrimidine to 4-chloro-6-hydrazinylpyrimidine can be achieved by reacting the hydroxyl intermediate with hydrazine hydrate under controlled conditions (temperature and solvent choice critical to avoid side reactions).
Although direct patent literature specifically for this compound is sparse, the general synthetic strategy follows classical nucleophilic aromatic substitution (SNAr) on electron-deficient pyrimidine rings.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
Catalyst Choice : Catalysts such as trifluoromethane sulfonic acid and quaternary ammonium salts significantly improve methoxylation efficiency, achieving near 100% conversion and minimizing side products.
Reaction Conditions : Mild temperatures and controlled pressure during demethylation prevent decomposition and improve purity.
Purification : The precipitation of intermediates like 4-chloro-6-hydroxypyrimidine allows simple filtration, reducing the need for extensive chromatography.
Safety and Sensitization : Use of certain catalysts and reaction conditions reduces operator sensitization and improves safety in scale-up processes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
